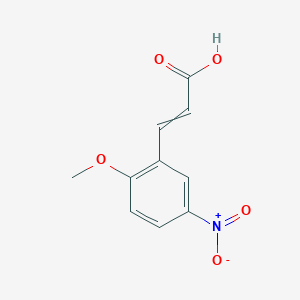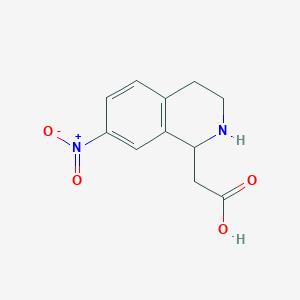
Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester is an organic compound that belongs to the class of malonic acid esters. This compound is characterized by the presence of a hydroxyl group, a methyl group, and an ester functional group attached to the malonic acid backbone. It is a versatile intermediate used in various chemical syntheses and has significant applications in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester typically involves the selective monohydrolysis of symmetric diesters of malonic acid. The process begins with the deprotonation of the ester to form an enolate, followed by an S_N2 reaction with an alkyl halide to form a new carbon-carbon bond. The ester is then hydrolyzed under acidic conditions to yield the desired monoester .
Industrial Production Methods
On an industrial scale, the synthesis of monoethyl malonate and similar compounds is achieved through the selective monohydrolysis of symmetric diesters. This method is efficient and environmentally benign, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents. The reaction produces no hazardous by-products and yields high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester undergoes several types of chemical reactions, including:
Acid-Base Reactions: Deprotonation to form enolates.
Nucleophilic Substitution: S_N2 reactions with alkyl halides.
Ester Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.
Decarboxylation: Thermal decomposition to yield substituted acetic acids
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt) for deprotonation.
Alkyl Halides: Used in S_N2 reactions to form new carbon-carbon bonds.
Acids: Hydrochloric acid (HCl) for ester hydrolysis.
Heat: Applied during decarboxylation to facilitate the reaction
Major Products
The major products formed from these reactions include substituted acetic acids, carboxylic acids, and various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as a building block for the synthesis of pharmaceuticals and natural products.
Green Chemistry: Employed in environmentally benign synthetic methods.
Biological Studies: Investigated for its potential biological activities and interactions
Wirkmechanismus
The mechanism of action of Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester involves several key steps:
Deprotonation: Formation of an enolate by removing the most acidic proton.
Nucleophilic Substitution: The enolate acts as a nucleophile in an S_N2 reaction with an alkyl halide.
Hydrolysis: Conversion of the ester to a carboxylic acid under acidic conditions.
Decarboxylation: Thermal decomposition to yield an enol, which tautomerizes to a carboxylic acid
Vergleich Mit ähnlichen Verbindungen
Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester can be compared with other malonic acid esters, such as:
Monomethyl Malonate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Diethyl Malonate: Contains two ethyl ester groups and is used in similar synthetic applications.
Acetoacetic Ester: Similar synthetic pathway but results in alkylated ketones instead of carboxylic acids
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the products formed.
Eigenschaften
CAS-Nummer |
889460-07-5 |
|---|---|
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
3-ethoxy-2-hydroxy-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3-11-5(9)6(2,10)4(7)8/h10H,3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
BWPUIYFEIMBOQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Naphthalen-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8300632.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one](/img/structure/B8300662.png)

acetic acid](/img/structure/B8300670.png)
![8-Amino-3-carboethoxy-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B8300674.png)





![Tert-butyl 2-(3-cyano-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B8300719.png)
